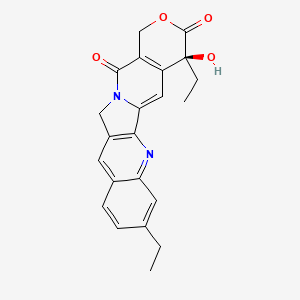
11-Ethyl Camptothecin
説明
11-Ethyl Camptothecin is a derivative of Camptothecin . Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .
Synthesis Analysis
Camptothecin and its derivatives have been synthesized through various methods . For instance, one study reported the construction of better drugs, prodrugs, and new forms of administration . Another study reported the total synthesis of camptothecin .
Molecular Structure Analysis
Camptothecin has a planar pentacyclic ring structure . It includes a pyrrolo [3,4-β]-quinoline moiety (rings A, B, and C), conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) .
Chemical Reactions Analysis
Camptothecin and its derivatives have been involved in various chemical reactions . For instance, one study discovered two C. acuminata cytochrome P450 monooxygenases that catalyze regio-specific 10- and 11-oxidations of camptothecin .
Physical And Chemical Properties Analysis
The physical and chemical properties of Camptothecin have been analyzed in various studies . For instance, one study reported that Camptothecin demonstrated strong anticancer activity in preliminary clinical trials but also low solubility and adverse drug reaction .
科学的研究の応用
Camptothecins: Development and Administration Schedules
Camptothecin derivatives, including 11-Ethyl Camptothecin, have been explored for their anticancer properties, primarily targeting topoisomerase I, an enzyme overexpressed in cancer cells. The development of camptothecins has evolved from their initial discovery to their clinical applications against various tumor types. Research suggests that camptothecins' effectiveness depends on prolonged administration at low doses or frequent intermittent dosing schedules, which might spare normal cells while maintaining efficacy against cancer cells (O'Leary & Muggia, 1998).
Novel Derivatives and Mechanisms
The exploration of novel camptothecin derivatives has been a significant area of research, aiming to enhance their antitumor activity. Studies indicate that modifications at specific positions of the camptothecin molecule can significantly influence its anticancer efficacy. For instance, substitutions at the 7-, 9-, or 10-positions enhance antitumor activity, whereas modifications at the 11- or 5-position generally lead to decreased activity. This highlights the critical role of molecular structure in the therapeutic potential of camptothecin derivatives (Basili & Moro, 2009).
Schedule and Timing with Irradiation
The combination of camptothecin derivatives with irradiation has been studied for enhancing the therapeutic window against cancer. The scheduling and timing of administration, alongside irradiation, are crucial factors in designing effective treatment protocols. This approach is based on the S-phase specificity of camptothecins' cytotoxicity, aiming for a synergistic effect to improve outcomes in cancer treatment (Rich & Kirichenko, 2001).
Clinical Pharmacokinetics and Safety Considerations
Understanding the clinical pharmacokinetics of camptothecin derivatives, such as Irinotecan (a closely related compound to 11-Ethyl Camptothecin), is essential for optimizing their therapeutic use. Studies focusing on the pharmacokinetics, including the metabolism and excretion of these compounds, aid in identifying the most effective and safe dosing regimens. Moreover, safety considerations, particularly regarding adverse effects like neutropenia and diarrhea, are crucial for patient management during treatment with camptothecin derivatives (Chabot, 1997).
Anticancer Efficacy and Drug Resistance
The efficacy of camptothecin derivatives against various cancer types, including their role in overcoming drug resistance, is a significant area of ongoing research. The molecular mechanisms underlying the anticancer effects and the potential resistance pathways are critical for developing more effective therapeutic strategies. Camptothecin derivatives, through their action on topoisomerase I, offer a promising avenue for targeted cancer therapy, with ongoing studies aimed at enhancing their efficacy and overcoming resistance (Kawahara, 2006).
Safety And Hazards
将来の方向性
Future research on Camptothecin and its derivatives is focused on improving their anticancer efficacies . For instance, one study suggested that Camptothecin nano-formulations are a potent candidate for cancer treatment and may provide further support for the clinical application of natural antitumor agents with passive targeting of tumors in the future .
特性
IUPAC Name |
(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXQRSXMWIURP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652573 | |
| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Ethyl Camptothecin | |
CAS RN |
185807-29-8 | |
| Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



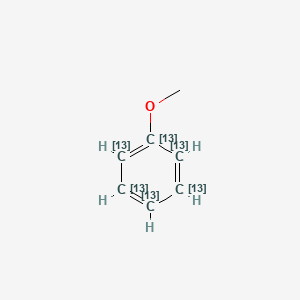

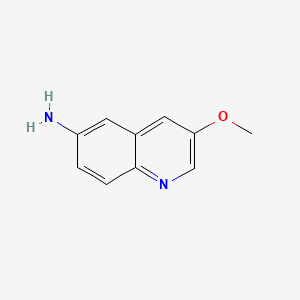
![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)
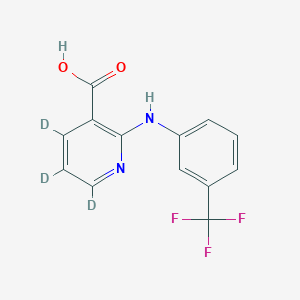
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)
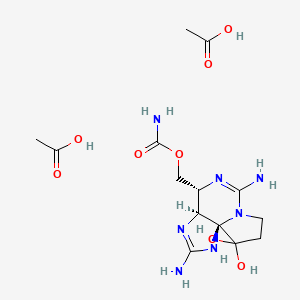
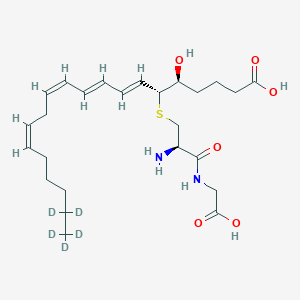
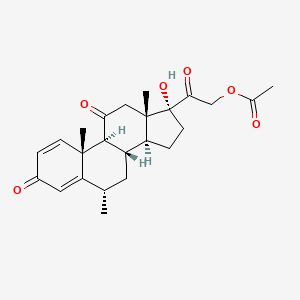
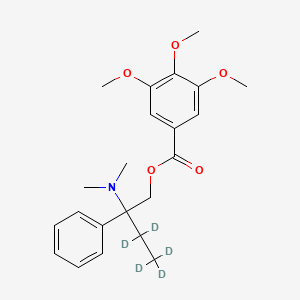
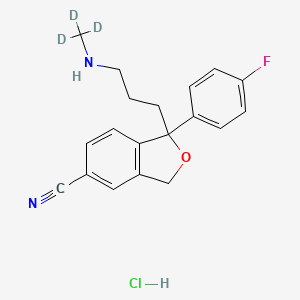
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)